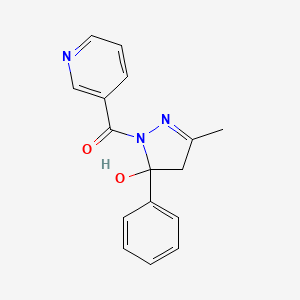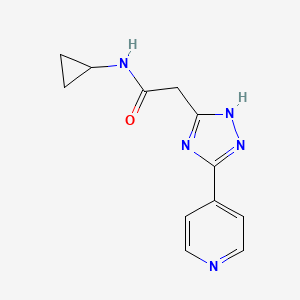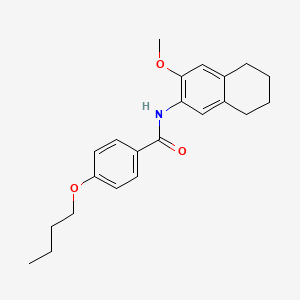![molecular formula C29H28O4 B4935638 1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene](/img/structure/B4935638.png)
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene typically involves multiple steps of aromatic substitution reactions. One common method includes the reaction of phenol derivatives with halogenated benzene compounds under basic conditions. The process often requires the use of catalysts such as potassium carbonate or sodium hydroxide to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds like bromine or chlorine, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce simpler hydrocarbons.
Scientific Research Applications
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple phenoxy groups allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenoxy)benzene: Known for its use in polymer synthesis and as a cross-linking agent.
1-Phenoxy-2-propanol: Used as a solvent and in the synthesis of other organic compounds.
Uniqueness
1-Phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene is unique due to its extended aromatic structure and multiple phenoxy groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring specific interactions with other molecules.
Properties
IUPAC Name |
1-phenoxy-3-[5-(3-phenoxyphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O4/c1-4-12-24(13-5-1)32-28-18-10-16-26(22-28)30-20-8-3-9-21-31-27-17-11-19-29(23-27)33-25-14-6-2-7-15-25/h1-2,4-7,10-19,22-23H,3,8-9,20-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEVQMBJXDEENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCCCCOC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride](/img/structure/B4935568.png)
![5-N-(2-adamantyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)
![1-[5-(2,4,6-Trimethylphenoxy)pentyl]piperidine](/img/structure/B4935594.png)
![sodium 4-[(7-phenylbenzo[a]phenazin-7-ium-5-yl)amino]-1,3-benzenedisulfonate](/img/structure/B4935606.png)
![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)
![1-[4-[4-[(1S,4S)-2-azabicyclo[2.2.1]heptane-2-carbonyl]phenoxy]piperidin-1-yl]-2-methoxyethanone](/img/structure/B4935626.png)
![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)


![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![4-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4935663.png)
